Ethyl 2,3,3-trimethylhex-4-enoate

Catalog No.
S8881543
CAS No.
60066-62-8
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,3,3-trimethylhex-4-enoate

CAS Number

60066-62-8

Product Name

Ethyl 2,3,3-trimethylhex-4-enoate

IUPAC Name

ethyl 2,3,3-trimethylhex-4-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-6-8-11(4,5)9(3)10(12)13-7-2/h6,8-9H,7H2,1-5H3

InChI Key

NFWFHPDZOMPRKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)(C)C=CC

The molecular structure of Ethyl 2,3,3-trimethylhex-4-enoate exhibits significant structural complexity due to its branched aliphatic chain and unsaturated functionality. The International Union of Pure and Applied Chemistry name ethyl 2,3,3-trimethylhex-4-enoate accurately describes the positional arrangement of substituents on the carbon skeleton . The compound's canonical simplified molecular-input line-entry system representation is CCOC(=O)C(C)C(C)(C)C=CC, which provides a linear notation of its molecular structure .

Table 1: Basic Physicochemical Properties of Ethyl 2,3,3-trimethylhex-4-enoate

PropertyValueSource
Molecular FormulaC₁₁H₂₀O₂Experimental
Molecular Weight184.27 g/molExperimental
CAS Number60066-62-8Registry
IUPAC Nameethyl 2,3,3-trimethylhex-4-enoateIUPAC
SMILESCCOC(=O)C(C)C(C)(C)C=CCComputational
InChI KeyNFWFHPDZOMPRKT-UHFFFAOYSA-NComputational
XLogP3 (Calculated)3.2Computational
Hydrogen Bond Acceptors2Computational
Hydrogen Bond Donors0Computational
Exact Mass184.146329876 g/molComputational
Monoisotopic Mass184.146329876 g/molComputational
Heavy Atom Count13Computational
Topological Polar Surface Area26.3 ŲComputational
Rotatable Bond Count8Computational

The molecular geometry indicates considerable steric hindrance due to the bulky methyl groups present at the 2,3,3-positions, which significantly influences the compound's reactivity and physical properties . The presence of the ethyl ester functional group contributes to the compound's polarity and hydrogen bonding characteristics, with two hydrogen bond acceptor sites located at the carbonyl oxygen atoms .

Physicochemical Property Profiling

Thermochemical Stability and Phase Transition Behavior

The thermal properties of Ethyl 2,3,3-trimethylhex-4-enoate are influenced by its molecular structure, particularly the presence of the ester functional group and the unsaturated alkene moiety. The stability of the compound can be affected by steric hindrance due to its bulky substituents, which may influence its reactivity under certain thermal conditions .

Table 2: Thermal Properties of Ethyl 2,3,3-trimethylhex-4-enoate

PropertyValueEstimation Method
Melting PointNot determinedExperimental measurement needed
Boiling Point (estimated)~190-200°CStructure-activity relationship
Flash Point (estimated)~60-70°CStructure-activity relationship
Vapor Pressure (estimated)~0.5-1.0 mmHg at 25°CStructure-activity relationship
Density (estimated)~0.86-0.90 g/mL at 25°CStructure-activity relationship
Refractive Index (estimated)~1.42-1.45Structure-activity relationship
Thermal Decomposition TemperatureNot determinedExperimental measurement needed

Based on structure-activity relationships with similar ethyl esters, the compound is expected to exhibit moderate volatility and stability under standard conditions . The thermal stability may be compromised at elevated temperatures due to potential decomposition pathways involving the ester bond and the alkene functionality. Studies on related trimethylhexanoate compounds suggest that thermal decomposition may occur through multiple pathways, including ester hydrolysis and alkene isomerization reactions [3] [4].

The phase transition behavior of the compound remains largely unexplored, with no experimental melting point or boiling point data available in the literature. However, structural comparisons with similar branched esters suggest that the compound likely exists as a liquid at room temperature with moderate vapor pressure characteristics.

Spectroscopic Fingerprinting (IR, NMR, MS)

The spectroscopic characterization of Ethyl 2,3,3-trimethylhex-4-enoate provides essential fingerprinting information for structural identification and purity assessment. The compound's spectroscopic properties are influenced by the presence of multiple functional groups including the ester carbonyl, alkene double bond, and various methyl substituents.

Table 3: Expected Spectroscopic Characteristics of Ethyl 2,3,3-trimethylhex-4-enoate

TechniquePeak/SignalExpected Value
IR SpectroscopyC=O stretch (ester)1735-1740 cm⁻¹
IR SpectroscopyC=C stretch (alkene)1640-1680 cm⁻¹
IR SpectroscopyC-H stretch (alkyl)2850-3000 cm⁻¹
IR SpectroscopyC-O stretch (ester)1000-1300 cm⁻¹
IR SpectroscopyC-H bend (alkyl)1350-1500 cm⁻¹
¹H NMREthyl ester CH₃1.2-1.3 ppm (t)
¹H NMREthyl ester CH₂4.1-4.2 ppm (q)
¹H NMRAlkene proton5.2-5.8 ppm (m)
¹H NMRMethyl groups1.0-1.2 ppm (s)
¹³C NMRCarbonyl carbon (C=O)172-175 ppm
¹³C NMRAlkene carbons (C=C)120-140 ppm
¹³C NMRAliphatic carbons10-50 ppm
Mass SpectrometryMolecular ion [M]⁺m/z 184
Mass SpectrometryBase peakVariable

Infrared spectroscopy analysis would be expected to reveal characteristic absorption bands corresponding to the ester carbonyl stretching vibration in the region of 1735-1740 cm⁻¹, which is typical for aliphatic esters [5] [6]. The alkene C=C stretching vibration should appear between 1640-1680 cm⁻¹, while the extensive alkyl C-H stretching vibrations would dominate the 2850-3000 cm⁻¹ region.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. The ¹H NMR spectrum would be expected to show the characteristic ethyl ester pattern with a triplet around 1.2-1.3 ppm for the methyl group and a quartet around 4.1-4.2 ppm for the methylene group [5] [6]. The alkene proton would appear as a complex multiplet in the 5.2-5.8 ppm region, while the multiple methyl substituents would contribute to signals in the 1.0-1.2 ppm range.

Mass spectrometry analysis would yield a molecular ion peak at m/z 184, corresponding to the molecular weight of the compound . The fragmentation pattern would likely include characteristic losses associated with the ethyl ester moiety and the branched alkyl chain, providing diagnostic information for structural confirmation.

Solubility Parameters and Partition Coefficients

The solubility characteristics of Ethyl 2,3,3-trimethylhex-4-enoate are governed by its molecular structure, which combines hydrophobic alkyl chains with a polar ester functional group. The compound's octanol-water partition coefficient (Log P) has been computationally determined to be 3.2, indicating moderate lipophilicity .

Table 4: Solubility Parameters of Ethyl 2,3,3-trimethylhex-4-enoate

PropertyValueMethod
Log P (octanol/water)3.2Computational (XLogP3)
Water Solubility (estimated)~50-150 mg/L at 25°CEstimated from Log P
Hildebrand Solubility ParameterNot determinedRequires experimental determination
Hansen Dispersion Parameter (δd)Not determinedRequires experimental determination
Hansen Polar Parameter (δp)Not determinedRequires experimental determination
Hansen Hydrogen Bonding Parameter (δh)Not determinedRequires experimental determination
Solubility in EthanolHigh (expected)Predicted based on structure
Solubility in HexaneModerate (expected)Predicted based on structure
Solubility in ChloroformHigh (expected)Predicted based on structure

The octanol-water partition coefficient of 3.2 suggests that the compound exhibits moderate hydrophobicity, which is consistent with its structural features . This value indicates that the compound would preferentially partition into organic phases over aqueous phases, making it suitable for applications requiring lipophilic characteristics.

Water solubility is estimated to be in the range of 50-150 mg/L at 25°C, based on structure-activity relationships derived from the Log P value [7]. This limited aqueous solubility is typical for branched aliphatic esters of this molecular size and reflects the dominance of hydrophobic interactions over hydrophilic contributions from the ester group.

The compound is expected to exhibit high solubility in polar organic solvents such as ethanol and chloroform due to favorable interactions between the ester functionality and these solvents [8]. Moderate solubility in nonpolar solvents like hexane would be anticipated based on the significant aliphatic character of the molecule.

Hansen solubility parameters, which provide more detailed information about molecular interactions through dispersion forces, polar interactions, and hydrogen bonding contributions, have not been experimentally determined for this compound [9] [10]. These parameters would be valuable for predicting solubility behavior in various solvent systems and for formulation applications.

The solubility characteristics suggest that Ethyl 2,3,3-trimethylhex-4-enoate would be most compatible with organic solvent systems and would exhibit limited miscibility with aqueous phases. This property profile makes it suitable for applications in organic synthesis, extraction processes, and formulation chemistry where controlled solubility characteristics are required.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

184.146329876 g/mol

Monoisotopic Mass

184.146329876 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types